(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol
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Overview
Description
(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol: is an organic compound with a complex structure characterized by multiple ethoxy groups attached to a phenyl ring
Scientific Research Applications
Chemistry:
Solvent: The compound’s multiple ether groups make it an excellent solvent for various organic reactions.
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biocompatibility: Its structure allows for potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biological molecules.
Medicine:
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its ability to form stable ether linkages.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a phenylmethanol derivative.
Reaction Steps:
Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalysts: Industrial processes often use more efficient catalysts, such as zeolites, to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the compound into its corresponding alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with various enzymes, potentially inhibiting or modulating their activity.
Cellular Pathways: It may influence cellular pathways by altering membrane fluidity or interacting with specific receptors on the cell surface.
Comparison with Similar Compounds
Triethylene glycol monomethyl ether: Shares similar ether linkages but lacks the phenyl ring.
Polyethylene glycol: Similar in terms of ether groups but differs significantly in molecular weight and structure.
Methoxytriethylene glycol: Similar structure but with different functional groups.
Uniqueness:
Phenyl Ring: The presence of the phenyl ring in (3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol provides unique chemical properties, such as increased stability and potential for further functionalization.
Multiple Ether Groups: The multiple ether groups enhance its solubility and make it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-16-5-6-17-7-8-18-9-10-19-14-4-2-3-13(11-14)12-15/h2-4,11,15H,5-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMFAIRSUVGKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1920136-92-0 |
Source
|
Record name | (3-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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